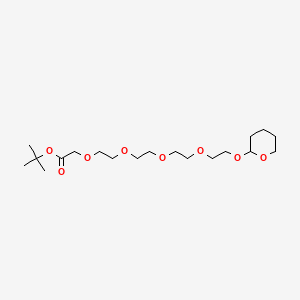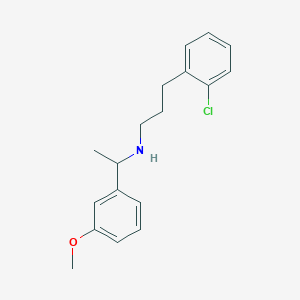
Acetamido-PEG3-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamido-PEG3-Br: is a compound that belongs to the class of PEG-based PROTAC linkers. PROTACs (Proteolysis Targeting Chimeras) are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTACs, playing a crucial role in linking the ligand for an E3 ubiquitin ligase to the ligand for the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamido-PEG3-Br involves the reaction of a PEG-based compound with bromoacetyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Acetamido-PEG3-Br primarily undergoes substitution reactions due to the presence of the bromine atom. The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions are the corresponding substituted derivatives, where the bromine atom is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Acetamido-PEG3-Br is used as a linker in the synthesis of PROTACs. These PROTACs are valuable tools for studying protein function and for developing new therapeutic agents .
Biology: In biological research, PROTACs synthesized using this compound are used to selectively degrade target proteins. This allows researchers to study the effects of protein degradation on cellular processes and to identify potential therapeutic targets .
Medicine: In medicine, PROTACs have shown promise as therapeutic agents for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. This compound plays a crucial role in the development of these PROTACs, enabling the selective degradation of disease-causing proteins .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs based on the PROTAC technology. This technology has the potential to revolutionize drug discovery and development by providing a new approach to targeting disease-causing proteins .
Wirkmechanismus
Acetamido-PEG3-Br functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The PROTAC molecule contains two ligands: one for an E3 ubiquitin ligase and one for the target protein. The this compound linker connects these two ligands, bringing the E3 ligase and the target protein into close proximity. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Acetamido-PEG2-Br: Similar to Acetamido-PEG3-Br but with a shorter PEG chain.
Acetamido-PEG4-Br: Similar to this compound but with a longer PEG chain.
Acetamido-PEG3-Cl: Similar to this compound but with a chlorine atom instead of a bromine atom.
Uniqueness: this compound is unique due to its specific PEG chain length and the presence of a bromine atom. The PEG chain length affects the solubility and flexibility of the PROTAC molecule, while the bromine atom provides a reactive site for substitution reactions. These properties make this compound a versatile and valuable compound for the synthesis of PROTACs .
Eigenschaften
Molekularformel |
C10H20BrNO4 |
|---|---|
Molekulargewicht |
298.17 g/mol |
IUPAC-Name |
N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C10H20BrNO4/c1-10(13)12-3-5-15-7-9-16-8-6-14-4-2-11/h2-9H2,1H3,(H,12,13) |
InChI-Schlüssel |
YEJIBQSPOPGZQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCOCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine](/img/structure/B11932207.png)
![2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine](/img/structure/B11932211.png)
![1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B11932218.png)
![N-(2,2-dimethylpropyl)-N~2~-[4-(hydroxycarbamoyl)benzene-1-carbonyl]-L-asparaginyl-N-benzyl-L-alaninamide](/img/structure/B11932219.png)

![methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate](/img/structure/B11932228.png)


![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11932244.png)


